

Application Notes and Protocols for LM985 in In Vivo Mouse Models

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Compound of Interest

Compound Name: **LM985**

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These application notes provide a comprehensive overview of the use of **LM985**, a prodrug of flavone acetic acid (FAA, LM975), in preclinical in vivo mouse models of cancer. This document includes detailed dosage information, experimental protocols, and insights into its mechanism of action.

Introduction

LM985 is a flavone acetic acid ester that undergoes rapid hydrolysis in vivo to form its active metabolite, LM975, also known as flavone acetic acid (FAA).^[1] Preclinical studies have demonstrated the anti-tumor activity of **LM985**, particularly in murine colon adenocarcinoma models.^[1] The efficacy of **LM985** is attributed to the immunomodulatory properties of its active metabolite, LM975, which acts as a murine-selective STING (Stimulator of Interferon Genes) agonist.

Data Presentation

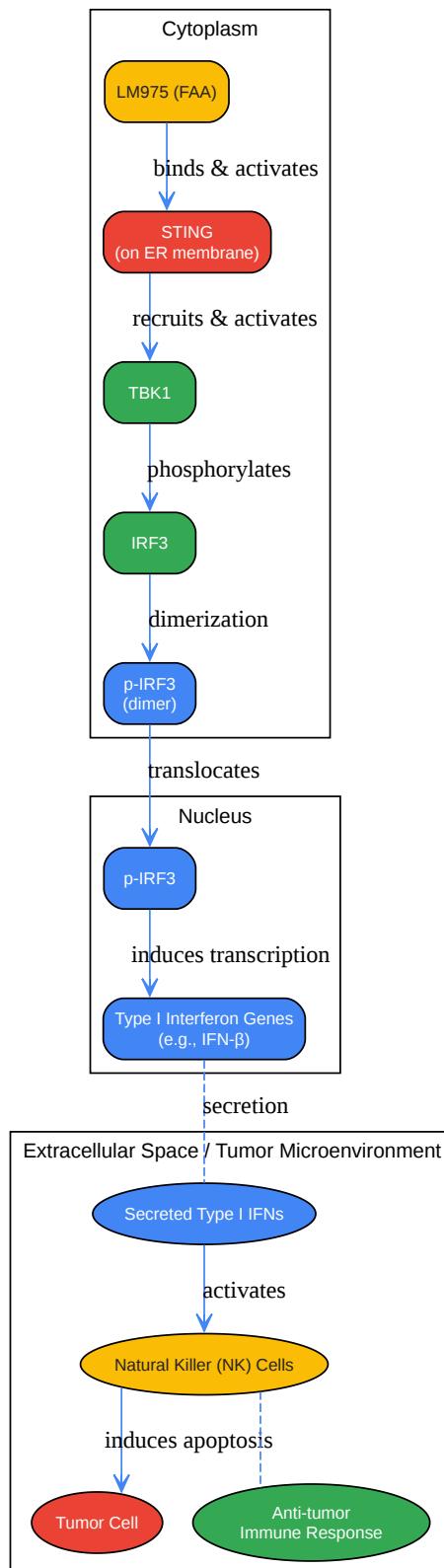
Table 1: LM985 Dosage and Administration in Mouse Models

Parameter	Details	Reference
Drug	LM985 (Flavone Acetic Acid Ester)	[1]
Active Metabolite	LM975 (Flavone Acetic Acid, FAA)	[1]
Mouse Model	Transplantable murine adenocarcinomas of the colon (MAC)	[1]
Administration Route	Intraperitoneal (i.p.) injection	[1]
Dosage	Maximum Tolerated Dose (MTD)	[1]
Dosing Schedule	Single i.p. injection at MTD, with significant enhancement of anti-tumor activity upon repeated injection 7 days later.	[1]
Vehicle	While the specific vehicle used in the primary study is not detailed in the available literature, a common vehicle for intraperitoneal injection of hydrophobic compounds in mice is a mixture of DMSO and saline. A typical formulation could be 10% DMSO in sterile saline.	General Practice

Note: The precise Maximum Tolerated Dose (MTD) for **LM985** is not explicitly stated in the readily available literature. Researchers should determine the MTD in their specific mouse strain and experimental conditions through a dose-escalation study.

Mechanism of Action: STING Pathway Activation

The anti-tumor effect of **LM985** is primarily mediated by its active metabolite, LM975 (FAA), which has been identified as a potent agonist of the murine STING pathway.



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Caption: Signaling pathway of LM975 (FAA) via STING activation.

Experimental Protocols

Protocol 1: Determination of Maximum Tolerated Dose (MTD) of LM985

Objective: To determine the highest dose of **LM985** that can be administered intraperitoneally without causing dose-limiting toxicity.

Materials:

- **LM985**
- Vehicle (e.g., 10% DMSO in sterile saline)
- 6-8 week old mice (specify strain, e.g., BALB/c or C57BL/6)
- Sterile syringes and needles (27-30 gauge)
- Animal balance

Procedure:

- Prepare a stock solution of **LM985** in the chosen vehicle.
- Divide mice into groups of 3-5.
- Administer a single intraperitoneal injection of **LM985** at escalating doses to each group. Start with a low dose (e.g., 10 mg/kg) and increase by a set factor (e.g., 1.5x or 2x) for subsequent groups.
- Include a vehicle control group.
- Monitor mice daily for a minimum of 14 days for signs of toxicity, including:
 - Body weight loss (a loss of >15-20% is often considered a sign of significant toxicity).

- Changes in posture, grooming, and activity.
- Signs of distress (e.g., ruffled fur, hunched posture, lethargy).
- The MTD is defined as the highest dose that does not cause mortality or significant signs of toxicity.

Protocol 2: In Vivo Anti-Tumor Efficacy Study

Objective: To evaluate the anti-tumor efficacy of **LM985** in a subcutaneous tumor model.

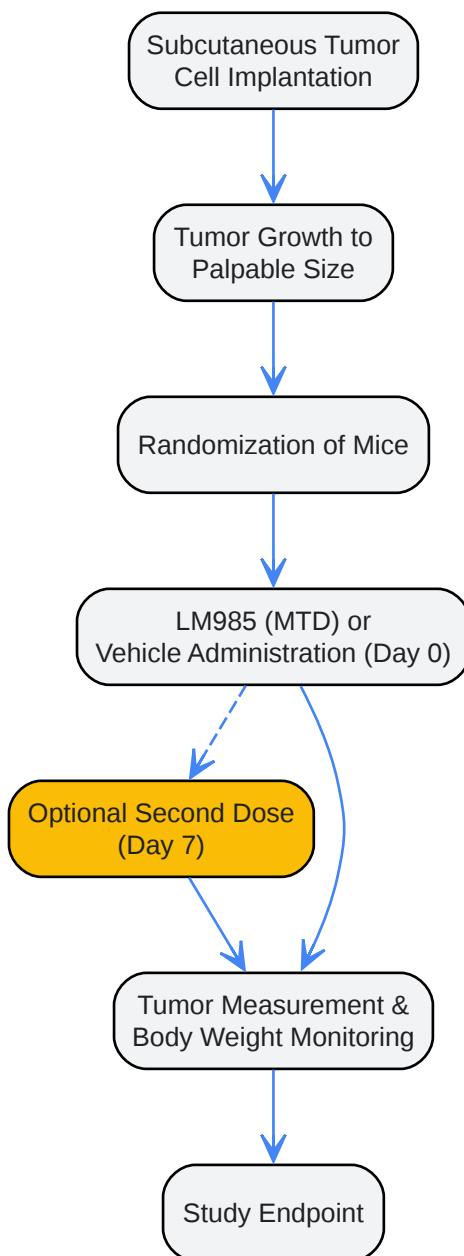
Materials:

- Tumor cells (e.g., murine colon adenocarcinoma cell line)
- 6-8 week old immunocompetent mice
- **LM985**
- Vehicle
- Calipers
- Sterile syringes and needles

Procedure:

- Inject tumor cells subcutaneously into the flank of the mice.
- Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³).
- Randomize mice into treatment and control groups.
- Administer **LM985** at the predetermined MTD via intraperitoneal injection.
- Administer the vehicle to the control group.
- A second dose of **LM985** can be administered 7 days after the initial dose to enhance efficacy.^[1]

- Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
- Monitor mouse body weight and general health throughout the study.
- Euthanize mice when tumors reach a predetermined endpoint (e.g., >2000 mm³) or if signs of excessive morbidity are observed.



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Caption: Experimental workflow for an in vivo efficacy study of **LM985**.

Conclusion

LM985 represents a promising immunotherapeutic prodrug for cancer treatment in murine models. Its efficacy is dependent on its conversion to the STING agonist LM975. The provided protocols offer a framework for researchers to investigate the therapeutic potential of **LM985** in preclinical settings. Careful determination of the MTD is crucial for the successful and ethical execution of these studies.

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References

- 1. The relationship between tissue levels of flavone acetic acid (NSC 347512) and site dependent anti-tumour activity in murine colon tumours - PMC [pmc.ncbi.nlm.nih.gov]
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